molecular formula C9H23NO2Si2 B14069726 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- CAS No. 102588-22-7

1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-

Cat. No.: B14069726
CAS No.: 102588-22-7
M. Wt: 233.45 g/mol
InChI Key: YLHGVZFDDSZKPT-UHFFFAOYSA-N
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Description

1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C9H23NO2Si2 and a molecular weight of 233.46 g/mol . This compound is known for its unique structure, which includes two trimethylsilyl groups attached to the nitrogen atom of the propen-2-amine backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- typically involves the reaction of propen-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:

Propen-2-amine+2(Trimethylsilyl chloride)1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-+2(Hydrochloric acid)\text{Propen-2-amine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-} + 2 \text{(Hydrochloric acid)} Propen-2-amine+2(Trimethylsilyl chloride)→1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-+2(Hydrochloric acid)

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include aryl aldehydes, bisthiocarbamoyl chloride, and aryl selenium salts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- involves its ability to act as a nucleophile and form stable intermediates with electrophiles. The trimethylsilyl groups enhance its nucleophilicity and stability, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar compounds to 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- include:

The uniqueness of 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- lies in its specific structure, which provides distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

102588-22-7

Molecular Formula

C9H23NO2Si2

Molecular Weight

233.45 g/mol

IUPAC Name

N,N-bis(trimethylsilyloxy)prop-1-en-2-amine

InChI

InChI=1S/C9H23NO2Si2/c1-9(2)10(11-13(3,4)5)12-14(6,7)8/h1H2,2-8H3

InChI Key

YLHGVZFDDSZKPT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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